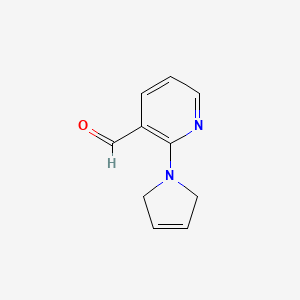
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrrole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or other transition metals may be employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst
Major Products Formed
Oxidation: 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-methanol.
Substitution: Halogenated derivatives of the pyridine ring
Applications De Recherche Scientifique
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dihydro-1H-pyrrol-2-yl)pyridine-3-carbaldehyde
- 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-4-carbaldehyde
- 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-methanol
Uniqueness
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new compounds with tailored biological and physical properties .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-(2,5-dihydropyrrol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h1-5,8H,6-7H2 |
Clé InChI |
SOSNKMFINAFAIY-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1C2=C(C=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
![2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide](/img/structure/B13178817.png)
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
![5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
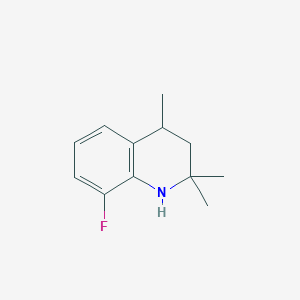
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)
![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
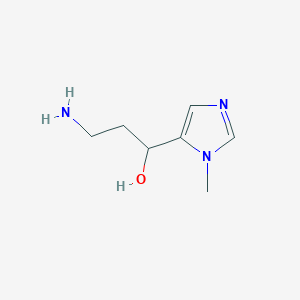
![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)

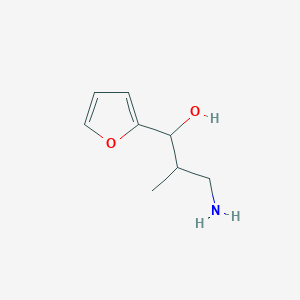
![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
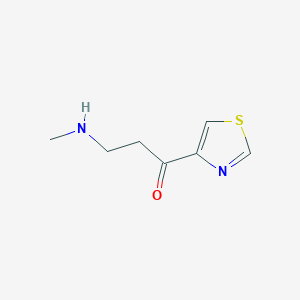
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
